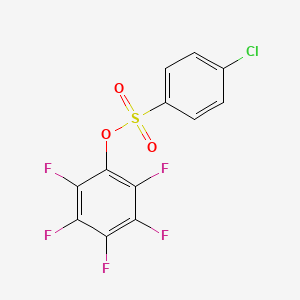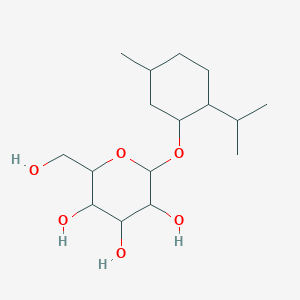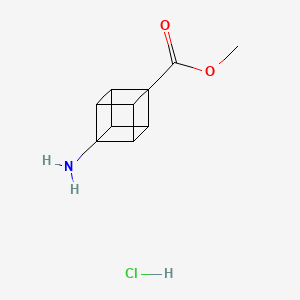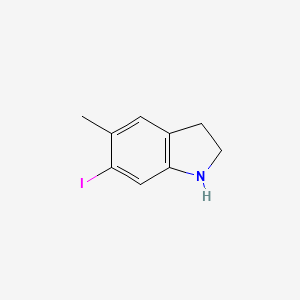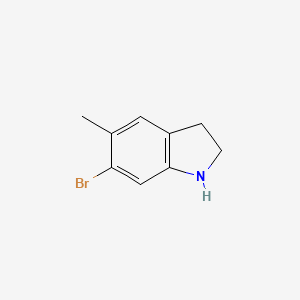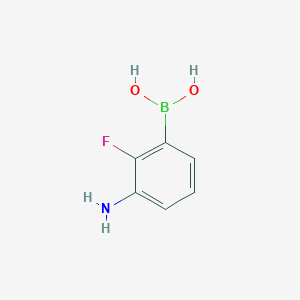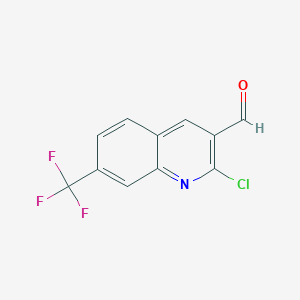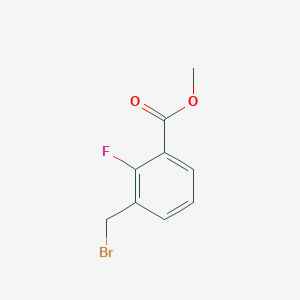
Methyl 3-(bromomethyl)-2-fluorobenzoate
Overview
Description
Methyl 3-(bromomethyl)-2-fluorobenzoate: is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzoic acid, where the benzoic acid core is substituted with a bromomethyl group at the third position and a fluorine atom at the second position
Mechanism of Action
Target of Action
Methyl 3-(bromomethyl)-2-fluorobenzoate is a chemical compound that is often used in organic synthesis. Its primary targets are typically other organic compounds in a reaction mixture. It is particularly useful in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura cross-coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . In this process, the bromomethyl group in the compound can be replaced by other groups, leading to the formation of new organic compounds .
Biochemical Pathways
While the specific biochemical pathways affected by this compound can vary depending on the context of its use, it is often involved in the synthesis of complex organic molecules. For example, it can be used in the synthesis of biologically active compounds through the allylation of azomethines .
Result of Action
The result of this compound’s action is the formation of new organic compounds. For instance, it can be used to form new carbon–carbon bonds, extending the carbon backbone of the target molecule . This can lead to the synthesis of a wide range of products, including biologically active compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the pH of the solution. For example, the Suzuki–Miyaura cross-coupling reaction, in which this compound is often used, requires a palladium catalyst and a base .
Biochemical Analysis
Biochemical Properties
Methyl 3-(bromomethyl)-2-fluorobenzoate may participate in biochemical reactions involving enzymes and proteins
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of this compound on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Methyl 2-fluorobenzoate: The synthesis of Methyl 3-(bromomethyl)-2-fluorobenzoate typically begins with the bromination of Methyl 2-fluorobenzoate. This reaction involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromomethyl group at the third position of the benzoate ring.
Esterification: Another method involves the esterification of 3-(bromomethyl)-2-fluorobenzoic acid with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: Methyl 3-(bromomethyl)-2-fluorobenzoate undergoes nucleophilic substitution reactions due to the presence of the bromomethyl group. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Reduction: The compound can be reduced to form Methyl 3-(methyl)-2-fluorobenzoate using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidation of this compound can lead to the formation of Methyl 3-(carboxyl)-2-fluorobenzoate using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of Methyl 3-(hydroxymethyl)-2-fluorobenzoate or Methyl 3-(alkoxymethyl)-2-fluorobenzoate.
Reduction: Formation of Methyl 3-(methyl)-2-fluorobenzoate.
Oxidation: Formation of Methyl 3-(carboxyl)-2-fluorobenzoate.
Scientific Research Applications
Chemistry: Methyl 3-(bromomethyl)-2-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Comparison with Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar structure but lacks the fluorine atom, resulting in different reactivity and properties.
Methyl 2-(bromomethyl)benzoate: The bromomethyl group is at the second position, leading to different chemical behavior.
Methyl 4-(bromomethyl)benzoate: The bromomethyl group is at the fourth position, affecting the compound’s reactivity and applications.
Uniqueness: Methyl 3-(bromomethyl)-2-fluorobenzoate is unique due to the presence of both bromomethyl and fluorine substituents on the benzoate ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
methyl 3-(bromomethyl)-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVDTWNBEXSVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
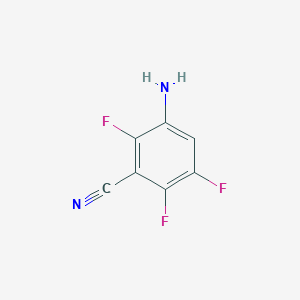
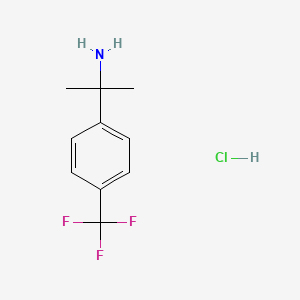
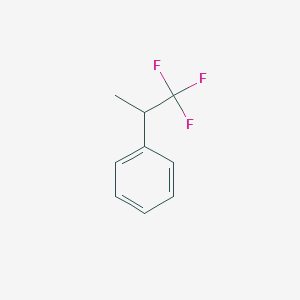
![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3040136.png)
